molecular formula C11H20ClNO2 B2427433 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride CAS No. 2248301-38-2

4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride

Cat. No. B2427433
CAS RN: 2248301-38-2
M. Wt: 233.74
InChI Key: MGWAEKOIMCIYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2248301-38-2 . It has a molecular weight of 233.74 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO2.ClH/c1-12(2)11-6-3-10(4-7-11,5-8-11)9(13)14;/h3-8H2,1-2H3,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature for this compound is room temperature .

Scientific Research Applications

Inductive Effects in Isolated Molecules

Research by Exner and Böhm (2002) on substituted bicyclo[2.2.2]octane-1-carboxylic acids, including 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride, has revealed insights into the inductive effects of various substituents in these compounds. Their study utilized density functional theory to evaluate substituent effects in both acid molecules and anions, providing a model for assessing the inductive effect of different substituents. This research is significant for understanding molecular properties and reactions (Exner & Böhm, 2002).

Acidity and Substituent Effects

Wiberg (2002) investigated the acidity of substituted bicyclooctane-1-carboxylic acids, including the one , demonstrating how substituent effects can influence acid strength. Their study, conducted at the theoretical level, achieved good correlation between calculated and observed acidities. The research offers valuable insights into how different substituents affect the acidity of these compounds (Wiberg, 2002).

Electrical Effects of Substituent Groups

The work of Roberts and Moreland (1953) explored the reactivities of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids, showing how different substituents impact the molecule's reactivity. Their findings revealed that even without resonance interaction, substituent groups could have significant electrical effects on these molecules. This research is crucial for understanding the chemical behavior of these compounds in various environments (Roberts & Moreland, 1953).

Synthesis and Antifolate Evaluation

A study by Reynolds et al. (2001) on the synthesis and evaluation of antifolate activity of related compounds highlights the potential applications of these substances in medicinal chemistry. They synthesized a derivative of aminopterin, demonstrating how alterations in the molecular structure can influence biological activity. This research contributes to the development of new pharmaceutical compounds (Reynolds, Johnson, Piper, & Sirotnak, 2001).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-12(2)11-6-3-10(4-7-11,5-8-11)9(13)14;/h3-8H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWAEKOIMCIYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C12CCC(CC1)(CC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2248301-38-2
Record name 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.